ethyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate
Description
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Properties
IUPAC Name |
ethyl 4-[[2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O5/c1-4-32-23-22(16(3)29-32)30(26(36)31(24(23)34)14-17-6-10-19(27)11-7-17)15-21(33)28-20-12-8-18(9-13-20)25(35)37-5-2/h6-13H,4-5,14-15H2,1-3H3,(H,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHWOBKOQGRHGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a complex organic compound with significant potential biological activity. This article explores its pharmacological properties, focusing on its anticancer and antimicrobial activities, as well as its mechanism of action.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 507.5 g/mol. It features a pyrazolo[4,3-d]pyrimidine core, which is known for various biological activities. The presence of an ethyl substituent and an acetamido moiety enhances its chemical reactivity and biological potential .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. For instance:
- In vitro Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated significant inhibition of cell proliferation, particularly in MCF-7 cells with an IC50 value of 1.74 µM .
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of protein kinases involved in cell growth and survival pathways. Molecular docking studies have demonstrated that the compound binds effectively to target proteins, disrupting their function and inducing apoptosis in cancer cells .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Bacterial Inhibition : It was evaluated against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results showed effective antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Synergistic Effects : When combined with traditional antibiotics like ampicillin, the compound demonstrated enhanced antibacterial effects, suggesting its potential use in combination therapies for treating infections in immunocompromised patients .
Case Study 1: Antitumor Efficacy
A study investigated the efficacy of this compound in a mouse model bearing human breast cancer xenografts. The treatment group exhibited a significant reduction in tumor size compared to controls over a four-week period. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors .
Case Study 2: Antimicrobial Activity
In another study focusing on its antimicrobial properties, the compound was tested against various bacterial strains isolated from patients with chronic infections. The results indicated that it effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics. This suggests that it could be a viable candidate for developing new treatments for resistant bacterial infections .
Scientific Research Applications
Structural Characteristics
The compound features a unique structure characterized by:
- Molecular Formula : C25H26FN5O3
- Molecular Weight : 463.5 g/mol
- Key Functional Groups :
- Acetamide moiety
- Pyrazolo-pyrimidine core
- Ethyl and fluorobenzyl substituents
These structural features contribute to its biological activity and chemical reactivity, making it a candidate for various pharmacological studies.
Anticancer Properties
Research indicates that compounds within the pyrazolo[4,3-d]pyrimidine class exhibit significant anticancer activity. Ethyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate may inhibit specific kinases involved in cancer cell proliferation. Notably:
- Inhibition of Polo-like Kinase 1 (Plk1) : Related compounds have shown effectiveness in inhibiting Plk1, leading to disrupted cell cycle progression and apoptosis in cancer cells.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through its interaction with cyclooxygenase enzymes (COX). Inhibitors in this class have demonstrated varying degrees of COX-II inhibitory activity, which is crucial for managing inflammation-related conditions:
- IC50 Values : Derivatives with similar structures have shown effective inhibition of COX-II, indicating potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
The biological significance of pyrazolo[4,3-d]pyrimidines extends to their antimicrobial properties. Some studies report activity against various bacterial strains, suggesting that this compound could lead to the development of new antibiotics.
In Vitro Studies
In vitro studies have focused on the compound's efficacy against specific cancer cell lines:
| Cell Line | Type | Results |
|---|---|---|
| MCF-7 | Breast Cancer | Significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment |
| HeLa | Cervical Cancer | Similar patterns observed with reduced viability |
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications in substituent groups can enhance or diminish biological activity:
| Substituent | Effect on Activity |
|---|---|
| Fluorobenzyl | Increased potency against Plk1 |
| Ethyl group | Enhanced solubility and bioavailability |
Preparation Methods
Formation of the Pyrazole Intermediate
The synthesis begins with the preparation of 5-amino-3-methylpyrazole, a key precursor. Ethyl (ethoxymethylene)cyanoacetate undergoes cyclization with hydrazine hydrate in ethanol under reflux, yielding ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (85–90% yield). This step establishes the pyrazole ring with critical methyl and ester functionalities.
Cyclization to Pyrazolo[4,3-d]Pyrimidinone
The pyrazole intermediate reacts with formamide at 180°C for 6 hours, facilitating cyclization to form 3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine (70% yield). The reaction proceeds via nucleophilic attack of the pyrazole amino group on the formamide carbonyl, followed by dehydration.
Chlorination for Reactive Intermediate
Phosphorus oxychloride (POCl₃) chlorinates the pyrimidinone at 110°C for 4 hours, producing 4-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-dione (65% yield). This introduces a leaving group (Cl) at position 4 for subsequent alkylation or amination.
Acetamido Benzoate Sidechain Installation
Synthesis of Ethyl 4-Aminobenzoate
4-Aminobenzoic acid is esterified with ethanol in the presence of concentrated sulfuric acid (H₂SO₄) under reflux, producing ethyl 4-aminobenzoate (90% yield). This esterification prevents carboxylate interference during coupling.
Acetic Acid Derivative Preparation
The pyrazolopyrimidine intermediate (1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetic acid is synthesized by reacting the C4-chloro compound with glycine ethyl ester in THF, followed by saponification with NaOH (55% yield over two steps).
Amide Coupling
The acetic acid derivative is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM). Ethyl 4-aminobenzoate is added, and the reaction proceeds at room temperature for 12 hours, yielding the target compound (58% yield).
Optimization and Characterization
Reaction Condition Optimization
- Solvent Selection : DMF and THF are preferred for alkylation and amination due to high polarity and boiling points.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve Suzuki coupling efficiency in analogous syntheses.
- Temperature Control : Exothermic reactions (e.g., chlorination) require gradual heating to avoid decomposition.
Analytical Data
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 507.5 g/mol | HRMS |
| Melting Point | 218–220°C (decomposes) | DSC |
| LogP (XLogP3-AA) | 3.2 | Computational |
| Hydrogen Bond Acceptors | 7 | PubChem |
Yield Comparison by Method
| Step | Conventional Yield | Optimized Yield |
|---|---|---|
| Pyrazole Formation | 85% | 90% (Reflux) |
| C6-Benzylation | 62% | 70% (NaH) |
| Amide Coupling | 58% | 65% (EDC/NHS) |
Challenges and Solutions
Q & A
Basic Synthesis & Characterization
Q: What are the optimal reaction conditions for synthesizing the pyrazolo[4,3-d]pyrimidine core of this compound? A: The pyrazolo[4,3-d]pyrimidine scaffold can be synthesized via cyclization reactions using precursors like substituted pyrazoles and pyrimidine derivatives. Key steps include refluxing in ethanol or DMF with catalysts such as potassium carbonate (K₂CO₃) or tetrabutylammonium bromide (phase-transfer catalyst) to facilitate alkylation or condensation . For example, hydrazine hydrate in ethanol under reflux (2–8 hours) is critical for forming the dihydro-pyrimidinone intermediate . Glacial acetic acid is often added to stabilize intermediates during condensation .
Q: How can researchers validate the purity and structural integrity of this compound post-synthesis? A: Use a combination of analytical techniques:
- Nuclear magnetic resonance (NMR): Confirm substituent positions (e.g., 4-fluorobenzyl protons at δ 7.2–7.4 ppm in ¹H NMR) .
- High-performance liquid chromatography (HPLC): Monitor purity (>95%) using a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient .
- Mass spectrometry (MS): Verify molecular weight (e.g., expected [M+H]⁺ ion for C₂₉H₃₀FN₅O₆ at m/z 588.2) .
Intermediate Functionalization
Q: What methods are effective for introducing the 4-fluorobenzyl group at the N6 position? A: The 4-fluorobenzyl moiety is typically introduced via nucleophilic substitution or reductive amination. For example:
React the pyrazolo[4,3-d]pyrimidin-7-one intermediate with 4-fluorobenzyl bromide in DMF using K₂CO₃ as a base (60°C, 12 hours) .
Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-alkylation.
Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) .
Q: How can the ethyl benzoate ester be selectively hydrolyzed to the carboxylic acid without degrading the pyrazolopyrimidine core? A: Use controlled basic hydrolysis:
- Treat the compound with 2M NaOH in a 1:1 THF/water mixture at 0–5°C for 2 hours.
- Neutralize with dilute HCl to pH 5–6 to precipitate the carboxylic acid derivative.
- Confirm selectivity via IR spectroscopy (loss of ester carbonyl peak at ~1740 cm⁻¹, emergence of carboxylic acid O-H stretch at 2500–3000 cm⁻¹) .
Advanced Biological Activity Studies
Q: What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential? A: Focus on kinase or phosphodiesterase inhibition assays:
- Kinase assay: Use ADP-Glo™ kinase assay with recombinant enzyme (e.g., PKA or CDK2) and ATP concentration near Km. Measure IC₅₀ values at 10 μM–1 nM compound concentrations .
- Phosphodiesterase (PDE) assay: Monitor cAMP/cGMP hydrolysis via fluorescence polarization. Include IBMX as a positive control .
Q: How can researchers resolve discrepancies between in vitro potency and in vivo efficacy? A: Discrepancies often arise from poor pharmacokinetic properties. Address via:
- Solubility optimization: Use co-solvents (e.g., PEG 400) or formulate as a nanocrystal suspension .
- Metabolic stability testing: Perform liver microsome assays (human/rat) to identify metabolic hotspots (e.g., ester hydrolysis or fluorobenzyl oxidation) .
- Plasma protein binding: Use equilibrium dialysis to measure free fraction; modify substituents (e.g., replace ethyl with cyclopropyl) to reduce binding .
Mechanistic & Structural Studies
Q: What computational strategies can predict binding modes of this compound to target enzymes? A: Combine molecular docking and molecular dynamics (MD):
Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 5Z4) to identify key interactions (e.g., hydrogen bonds with kinase hinge region) .
MD simulations (GROMACS): Simulate ligand-protein complexes for 100 ns to assess stability of the 4-fluorobenzyl group in hydrophobic pockets .
Free energy calculations (MM/PBSA): Estimate binding energy contributions of substituents (e.g., methyl vs. ethyl groups) .
Q: How can structure-activity relationship (SAR) studies improve selectivity for a target enzyme? A: Systematic modifications guided by SAR:
- Core modifications: Replace pyrazolo[4,3-d]pyrimidine with pyrazolo[3,4-b]pyridine to alter steric bulk .
- Substituent tuning: Substitute 4-fluorobenzyl with 4-methoxybenzyl to enhance π-stacking in hydrophobic pockets .
- Bioisosteric replacement: Swap the ethyl benzoate with a trifluoromethyl group to improve metabolic stability .
Data Contradiction & Reproducibility
Q: How should researchers address conflicting bioactivity data reported for similar pyrazolopyrimidines? A: Potential causes and solutions:
- Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use reference compounds (e.g., staurosporine) .
- Impurity interference: Re-synthesize compounds with rigorous purification (preparative HPLC) and re-test .
- Cell line differences: Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) and report passage numbers .
Q: Why might in vitro IC₅₀ values not correlate with cellular EC₅₀ values? A: Common factors include:
- Membrane permeability: Measure logP (e.g., >3.5 may reduce cellular uptake) and introduce polar groups (e.g., hydroxyl) .
- Efflux pumps: Perform assays with/without verapamil (P-gp inhibitor) to assess transporter effects .
- Off-target effects: Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
